(3-Ethyloxetan-3-yl)methanethiol

Description

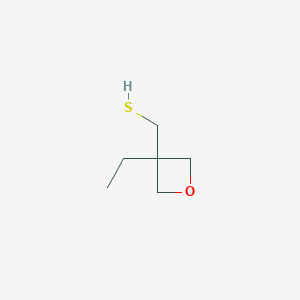

Structure

3D Structure

Properties

IUPAC Name |

(3-ethyloxetan-3-yl)methanethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12OS/c1-2-6(5-8)3-7-4-6/h8H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLWAVKFMGAEVBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(COC1)CS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Ethyloxetan 3 Yl Methanethiol and Analogous Oxetane Precursors

Purity Assessment

The purity of (3-Ethyloxetan-3-yl)methanethiol and related thiol-functionalized oxetanes is crucial for their application and is typically assessed using chromatographic techniques.

Gas Chromatography (GC) coupled with a suitable detector is a primary method for purity determination. Given the volatile nature of many thiols, GC is well-suited for their analysis. A flame ionization detector (FID) can provide quantitative data on the purity of the sample. For enhanced selectivity and sensitivity, a sulfur-specific detector, such as a sulfur chemiluminescence detector (SCD) or a flame photometric detector (FPD), is often preferred. These detectors can help to selectively identify and quantify sulfur-containing impurities. researchgate.net

High-Performance Liquid Chromatography (HPLC) is another powerful technique for assessing the purity of thiol-functionalized oxetanes, particularly for less volatile or thermally labile compounds. Reversed-phase HPLC with a C18 column is commonly employed. Detection can be achieved using a UV detector, although the thiol group itself is not a strong chromophore. To enhance detection, derivatization of the thiol with a UV-active or fluorescent tag is a common strategy. acs.org For instance, reagents like 4,4'-dithiodipyridine (DTDP) can be used to create stable derivatives that are readily detectable by HPLC-MS/MS. acs.org

Advanced Characterization Techniques

The structural elucidation and confirmation of this compound rely on a combination of advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy is an indispensable tool for the characterization of oxetane (B1205548) derivatives.

¹H NMR spectroscopy provides detailed information about the proton environment in the molecule. For this compound, one would expect to see characteristic signals for the ethyl group (a triplet and a quartet), the methylene (B1212753) protons of the oxetane ring (typically appearing as doublets), the methylene protons adjacent to the sulfur atom, and a signal for the thiol proton (SH), which may be a broad singlet and its chemical shift can be concentration-dependent. The conformation and stereochemistry of substituted oxetanes can be studied using advanced NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy. acs.orgacs.org

¹³C NMR spectroscopy is used to determine the number and types of carbon atoms in the molecule. The spectrum of this compound would show distinct signals for the carbons of the ethyl group, the quaternary carbon of the oxetane ring, the methylene carbons of the oxetane ring, and the methylene carbon attached to the sulfur atom. The chemical shifts of the oxetane ring carbons are characteristic and can confirm the presence of the four-membered ring. mdpi.com

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound. Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly powerful combination for the analysis of volatile thiols. nih.govgoogle.com The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve cleavage of the ethyl group, loss of the thiol-containing side chain, and potentially ring-opening of the oxetane, providing further structural confirmation.

Infrared (IR) Spectroscopy can be used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show a characteristic absorption band for the S-H stretching vibration, typically in the range of 2550-2600 cm⁻¹. The C-O-C stretching of the oxetane ring would also give rise to a strong absorption band.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Features |

|---|

| ¹H NMR | - Triplet and quartet for the ethyl group

Chemical Reactivity and Reaction Mechanisms of 3 Ethyloxetan 3 Yl Methanethiol

Oxetane (B1205548) Ring Reactivity Profiles

The reactivity of the oxetane ring in (3-Ethyloxetan-3-yl)methanethiol is largely dictated by its inherent ring strain, which is approximately 107 kJ/mol, and the nature of the substituents on the ring. radtech.org This strain makes the ring susceptible to opening by various reagents, particularly under acidic or catalytic conditions.

Ring-Opening Dynamics under Diverse Catalytic Systems

The oxetane ring can undergo ring-opening polymerization through both cationic and anionic mechanisms, leading to the formation of polyethers.

Cationic Ring-Opening Polymerization:

Cationic ring-opening polymerization of oxetanes is a well-established process that proceeds readily with suitable catalysts. radtech.org Photo-initiated cationic polymerization, in particular, has gained significant attention. radtech.org This process often involves the use of photo-acid generators (PAGs), such as onium salts (e.g., diaryliodonium or triarylsulfonium salts), which generate a strong Brønsted or Lewis acid upon UV irradiation. tandfonline.comresearchgate.net

The mechanism involves the following key steps:

Initiation: The photogenerated acid protonates the oxygen atom of the oxetane ring, forming a tertiary oxonium ion.

Propagation: A neutral oxetane monomer attacks the activated oxonium ion in an SN2-type reaction, leading to ring-opening and chain growth.

Termination and Chain Transfer: These processes can also occur, influencing the final molecular weight and structure of the polymer.

A notable characteristic of the photoinitiated cationic ring-opening polymerization of 3,3-disubstituted oxetanes is the presence of a distinct induction period followed by a rapid, thermally accelerated polymerization. tandfonline.com This behavior is attributed to the initial slow generation of initiating species, followed by an exothermic polymerization that self-accelerates. tandfonline.com

Anionic Ring-Opening Polymerization:

While cationic polymerization is more common for oxetanes, anionic ring-opening polymerization is also possible, particularly for oxetanes bearing specific functional groups. For instance, the anionic ring-opening polymerization of oxetanes containing hydroxyl groups, such as (3-ethyl-3-hydroxymethyl)oxetane, has been successfully achieved using catalysts like potassium tert-butoxide in the presence of a crown ether. radtech.org The mechanism involves the deprotonation of the hydroxyl group to form an alkoxide, which then initiates the polymerization by attacking another monomer.

Steric and Electronic Influences on Oxetane Ring-Opening

The stability and reactivity of the oxetane ring are significantly influenced by the substitution pattern on the ring.

Electronic Effects: The electronegative oxygen atom in the oxetane ring creates a significant inductive electron-withdrawing effect. nih.gov This effect can influence the basicity of nearby functional groups. For example, an oxetane ring placed alpha to an amine can reduce its pKa by approximately 2.7 units. nih.gov While the thiol group in this compound is not directly adjacent to the ring, electronic effects can still play a role in its reactivity.

The puckering of the oxetane ring is also influenced by substituents. The introduction of substituents can increase unfavorable eclipsing interactions, leading to a more puckered conformation. acs.orgillinois.edu This conformational change can affect the accessibility of the ring atoms and, consequently, the reactivity.

Thiol Group Reactivity in the Context of Oxetane Architecture

The thiol group (-SH) in this compound is a versatile functional group that can participate in a variety of chemical transformations, most notably thiol-ene "click" reactions and nucleophilic additions.

Mechanism and Applications of Thiol-Ene Click Reactions

Thiol-ene "click" chemistry is a highly efficient and versatile reaction that involves the addition of a thiol to an alkene (ene). alfa-chemistry.com This reaction can proceed via two primary mechanisms: a free-radical pathway or a nucleophilic (Michael addition) pathway. alfa-chemistry.com

Free-Radical Thiol-Ene Reaction: This mechanism is typically initiated by light (photo-initiation) or heat in the presence of a radical initiator. alfa-chemistry.com The key steps are:

Initiation: A radical initiator abstracts a hydrogen atom from the thiol (R-SH), generating a thiyl radical (RS•).

Propagation: The thiyl radical adds to an alkene, forming a carbon-centered radical. This radical then abstracts a hydrogen atom from another thiol molecule, regenerating the thiyl radical and propagating the chain. alfa-chemistry.com

Termination: The reaction is terminated by the combination of two radicals.

Nucleophilic Thiol-Ene (Michael Addition) Reaction: This reaction is typically base-catalyzed. A base deprotonates the thiol to form a thiolate anion (RS⁻), which is a potent nucleophile. researchgate.net The thiolate then attacks an electron-deficient alkene (e.g., an acrylate (B77674) or maleimide) in a conjugate addition reaction. researchgate.netrsc.org

The choice of mechanism depends on the nature of the "ene" and the reaction conditions. The thiol-ene reaction is known for its high yields, stereoselectivity, and tolerance to a wide range of functional groups, making it a powerful tool for polymer synthesis and modification. rsc.orgnih.govrsc.org

Nucleophilic Properties and Functional Group Transformations of the Thiol Moiety

Thiols are more acidic and generally more nucleophilic than their alcohol counterparts. masterorganicchemistry.com The conjugate base of a thiol, the thiolate anion, is an excellent nucleophile. masterorganicchemistry.com This property allows the thiol group in this compound to participate in a variety of nucleophilic substitution and addition reactions.

SN2 Reactions: Thiolates readily react with alkyl halides in SN2 reactions to form thioethers. masterorganicchemistry.com This reaction is analogous to the Williamson ether synthesis.

Ring-Opening of Epoxides: As strong nucleophiles, thiolates can open epoxide rings, typically attacking the less substituted carbon atom. youtube.com

Oxidation to Disulfides: Thiols can be oxidized to form disulfides (R-S-S-R) using mild oxidizing agents like iodine (I₂). masterorganicchemistry.com

Polymerization Pathways and Macromolecular Engineering Utilizing 3 Ethyloxetan 3 Yl Methanethiol

Ring-Opening Polymerization (ROP) of Oxetane (B1205548) Moiety in (3-Ethyloxetan-3-yl)methanethiol.capes.gov.br

The significant ring strain of the four-membered oxetane ring (approximately 107 kJ/mol) makes it susceptible to ring-opening polymerization, leading to the formation of polyethers. iaea.orgtoagosei.co.jpacs.org This process can be initiated through different mechanisms, with cationic polymerization being the most prevalent and well-studied route.

Cationic ring-opening polymerization (CROP) is the most effective method for polymerizing oxetanes. The reaction proceeds via an SN2 mechanism, where a monomer molecule acts as a nucleophile, attacking the electrophilic carbon of the active propagating species, a tertiary oxonium ion. researchgate.net Three key factors influence the reactivity of cyclic ethers like oxetanes in CROP: basicity, ring strain, and steric factors. iaea.orgtoagosei.co.jp Oxetanes exhibit a considerably higher basicity than epoxides (oxiranes), which is a dominant factor contributing to their high reactivity in CROP. iaea.orgtoagosei.co.jpresearchgate.net

Photoinitiated cationic polymerization (PCP) offers spatial and temporal control over the curing process. This technique employs photoinitiators, such as diaryliodonium salts, which upon UV irradiation generate strong Brønsted acids that initiate the polymerization. researchgate.netrpi.edu

A notable characteristic of the photoinitiated CROP of 3,3-disubstituted oxetanes is the presence of a distinct induction period, during which minimal monomer conversion occurs. researchgate.netrpi.edu Following this period, an autoaccelerated polymerization takes place, often manifesting as a rapid, propagating front. researchgate.netrpi.edu The polymerization can be accelerated by copolymerizing with more reactive monomers like epoxides or by increasing the reaction temperature. toagosei.co.jprpi.edu The mechanism involves the photoinitiator generating an acid, which protonates the oxygen atom of the oxetane ring, activating it for nucleophilic attack by another monomer unit.

Key Features of Photoinitiated CROP of Oxetanes:

| Feature | Description | Source(s) |

| Initiation | Use of photoacid generators (e.g., diaryliodonium salts) that produce strong acids upon UV exposure. | rpi.edu |

| Induction Period | An initial phase with little to no polymerization, characteristic of 3,3-disubstituted oxetanes. | researchgate.netrpi.edu |

| Propagation | SN2 attack of a monomer on the active tertiary oxonium ion chain end. | researchgate.net |

| Acceleration | The polymerization rate can be increased by adding epoxides or raising the temperature. | iaea.orgtoagosei.co.jprpi.edu |

| Frontal Polymerization | Localized UV exposure can create a self-sustaining polymerization front that propagates through the material. | researchgate.netrpi.edu |

Cationic Ring-Opening Polymerization (CROP) Kinetics and Mechanisms

Role of Lewis and Brønsted Acid Catalysts in Oxetane ROP

Both Lewis and Brønsted acids are effective catalysts for the ROP of oxetanes. acs.org

Brønsted Acids: Strong Brønsted acids, such as trifluoromethanesulfonic acid (TfOH) or triflimide (Tf₂NH), can directly protonate the oxygen atom of the oxetane ring. nih.govacs.org This protonation creates a secondary oxonium ion, which is a highly reactive species that readily undergoes nucleophilic attack by another oxetane monomer, initiating polymerization. nih.gov

Lewis Acids: Lewis acids, such as boron trifluoride (BF₃), activate the oxetane monomer by coordinating to the oxygen atom. acs.org This coordination polarizes the C-O bonds, making the ring carbons more electrophilic and thus more susceptible to nucleophilic attack. In some systems, both Lewis and Brønsted acid mechanisms can operate concurrently to promote ring-opening. acs.org

The choice of catalyst can influence the polymerization kinetics and the properties of the resulting polymer. For instance, the use of BF₃ in conjunction with methanol (B129727) in 1,4-dioxane (B91453) has been shown to lead to a controlled polymerization process. acs.org

While less common than CROP, the anionic ring-opening polymerization (AROP) of oxetanes is also possible, though it often requires specific conditions to be effective. rsc.orgradtech.org The challenge lies in the relatively low acidity of the α-protons, making initiation with common anionic initiators difficult.

However, successful AROP has been achieved through a monomer activation approach. This method involves using a combination of an initiating system, such as tetraoctylammonium bromide, with a trialkylaluminum compound (e.g., i-Bu₃Al). rsc.orgrsc.org This system facilitates a controlled polymerization, yielding polyoxetanes with defined molar masses and narrow molecular weight distributions (Đ < 1.2). rsc.org Additionally, anionic polymerization of oxetanes bearing hydroxyl groups, such as (3-ethyl-3-hydroxymethyl)oxetane, has been accomplished using a potassium tert-butoxide and 18-crown-6-ether complex as the catalyst. radtech.org This suggests that the thiol group in this compound might require protection or specific catalytic systems for successful AROP.

Achieving precision control over the polymer architecture (i.e., predictable molecular weight, low polydispersity) is crucial for advanced applications. For oxetane polymerization, this has been realized through a "quasiliving" cationic polymerization process. rsc.org This technique operates via an Active Chain End (ACE) mechanism in a specific solvent, 1,4-dioxane, at ambient temperatures. rsc.orgrsc.orgscite.ai

In this system, an equilibrium exists between "active" propagating species (tertiary oxonium ions) and "dormant" species. rsc.org The use of 1,4-dioxane as a solvent is critical as it helps to prevent chain transfer reactions that would otherwise terminate the polymer chains. capes.gov.br This method allows for the synthesis of well-defined polyoxetanes with molar masses up to 160,000 g/mol and narrow molecular weight distributions (Mw/Mn ≈ 1.2). capes.gov.bracs.org The linear relationship between the number-average molecular weight (Mn) and monomer conversion confirms the living nature of this polymerization process. rsc.org

Thiol-Ene Polymerization with this compound

Independent of the oxetane ring, the thiol group of this compound can participate in thiol-ene polymerization. This reaction is a powerful example of "click chemistry," characterized by high efficiency, high yields, and stereoselectivity. wikipedia.org The reaction involves the addition of a thiol (R-SH) across a carbon-carbon double bond (an alkene or 'ene'). wikipedia.org

The process is typically a free-radical addition initiated by UV light or heat in the presence of a radical initiator. wikipedia.org The key steps are:

Initiation: A thiyl radical (RS•) is formed from the thiol.

Propagation: The thiyl radical adds to an alkene in an anti-Markovnikov fashion, forming a carbon-centered radical.

Chain Transfer: The carbon-centered radical abstracts a hydrogen atom from another thiol molecule, forming the final thioether product and regenerating a thiyl radical, which continues the cycle. wikipedia.org

This mechanism allows for the rapid formation of homogeneous, cross-linked polymer networks when multifunctional thiols and enes are used. wikipedia.org For this compound, this pathway could be used to either graft the molecule onto a polymer backbone containing alkene groups or to copolymerize it with multifunctional enes to form a network. The thiol-ene reaction is highly efficient and can be performed in the presence of cells, making it suitable for creating biocompatible materials and hydrogels. nih.gov

Characteristics of Thiol-Ene Polymerization:

| Characteristic | Description | Source(s) |

| Mechanism | Free-radical addition of a thiol to an alkene. | wikipedia.org |

| Initiation | Can be initiated by UV light or heat with a radical initiator. | wikipedia.org |

| Regioselectivity | Follows an anti-Markovnikov addition rule. | wikipedia.org |

| Efficiency | High yields and rates, considered a "click" reaction. | wikipedia.org |

| Oxygen Insensitivity | Unlike many radical polymerizations, it is not inhibited by oxygen. | wikipedia.org |

| Applications | Surface patterning, dendrimer synthesis, formation of polymer networks and hydrogels. | wikipedia.orgnih.gov |

Network Formation and Cross-linking Architectures via Thiol-Ene Chemistry

The thiol-ene reaction is a powerful "click" chemistry process known for its high efficiency, rapid reaction rates under mild conditions (often initiated by UV light), and lack of oxygen inhibition. wikipedia.org This reaction proceeds via a radical-mediated step-growth mechanism, where a thiol group adds across a carbon-carbon double bond (an 'ene'). The thiol group of this compound can readily participate in such reactions.

When combined with multifunctional 'ene' monomers, such as di- or tri-acrylates or allyl ethers, this compound can act as a cross-linking agent to form highly uniform and homogeneous polymer networks. The fundamental reaction involves the photoinitiated formation of a thiyl radical from the monomer, which then propagates with an 'ene' functional group. A subsequent chain-transfer step regenerates the thiyl radical, allowing the process to continue. wikipedia.org

The structure of the resulting network can be precisely controlled by the functionality of the co-monomers. For instance, reacting this compound with a di-functional 'ene' like poly(ethylene glycol) diacrylate (PEGDA) would result in a cross-linked network where the properties are dictated by the cross-link density and the length of the PEGDA chains. These networks are noted for their rapid and quantitative formation under ambient conditions. wikipedia.org

Table 1: Hypothetical Thiol-Ene Network Formation This table illustrates the expected impact of co-monomer choice on network properties when reacted with this compound.

| Co-monomer | Functionality | Expected Network Characteristics |

| 1,6-Hexanediol Diacrylate | 2 | Rigid, tightly cross-linked network |

| Trimethylolpropane Triacrylate | 3 | High cross-link density, brittle solid |

| Poly(ethylene glycol) diallyl ether | 2 | Flexible, hydrophilic network |

| Diallyl phthalate | 2 | Thermally stable, rigid network |

Post-Polymerization Functionalization through Thiol-Ene Additions

The thiol group on polymers derived from this compound serves as a versatile handle for post-polymerization modification. After the initial polymerization via the oxetane ring, a linear polyether with pendant methanethiol (B179389) groups is formed. These thiol groups can then be reacted with a wide variety of 'ene'-containing molecules to append new functionalities along the polymer backbone. rsc.org

This strategy allows for the synthesis of functional materials where the base polymer properties (e.g., thermal stability, solubility) are first established, followed by the introduction of specific chemical moieties. For example, a polyether backbone could be functionalized by reacting its pendant thiol groups with:

Allyl-functional dyes: for creating colored or fluorescent materials.

Unsaturated biomolecules: for producing biocompatible surfaces or hydrogels. rsc.org

Acrylated silanes: for enhancing adhesion to inorganic surfaces.

This approach has been successfully used to modify polymers like poly(3-hydroxybutyrate) and to functionalize porous polymer monoliths, demonstrating its versatility. rsc.orgnih.gov The reaction is typically rapid and can be initiated by UV light or thermal initiators, offering excellent control over the degree of functionalization. rsc.org

Hybrid Polymerization Strategies: Combining ROP and Thiol-Ene Approaches

The dual functionality of this compound is ideally suited for hybrid polymerization strategies that combine cationic ring-opening polymerization (ROP) with radical-mediated thiol-ene chemistry. This allows for the creation of complex macromolecular structures in a sequential, one-pot, or orthogonal manner.

A primary example of such a strategy is:

Cationic ROP: The oxetane rings of this compound are first polymerized using a suitable cationic initiator. This step forms a linear polyether with reactive pendant thiol groups spaced regularly along the backbone.

Thiol-Ene Cross-linking: In a subsequent step, a di- or multifunctional 'ene' is introduced into the system along with a radical initiator (e.g., a photoinitiator). Upon activation (e.g., UV exposure), the pendant thiol groups react with the 'ene' molecules to form a cross-linked network.

This sequential approach provides excellent control over the final material properties. The molecular weight of the initial linear polymer can be controlled during the ROP step, while the cross-link density and network modulus can be tuned in the subsequent thiol-ene step.

Design and Synthesis of Copolymers and Functionalized Polymeric Architectures

This compound can be readily copolymerized with other substituted oxetane monomers via cationic ROP to create functional polyether backbones. By incorporating this thiol-functional monomer into a copolymer, its specific reactivity can be diluted or combined with other functionalities. For instance, copolymerizing it with monomers like 3-azidomethyl-3-methyloxetane or 3,3-bis(nitratomethyl)oxetane could yield high-energy polymers with tunable mechanical properties and reactive handles for further modification. The resulting copolymers typically have a linear structure, with the monomer units arranged randomly along the polyether chain.

Multifunctional polymer networks can be synthesized by leveraging the thiol-ene reaction. wikipedia.org By using this compound as a comonomer in a thiol-ene polymerization system containing other multifunctional thiols and/or 'enes', highly complex and tailored network structures can be achieved. For example, reacting a mixture of this compound and a tetrathiol like pentaerythritol (B129877) tetrakis(3-mercaptopropionate) with a di-functional 'ene' allows for the incorporation of the oxetane functionality directly into the network structure. wikipedia.org These unreacted oxetane rings within the network can then be used for subsequent modification, such as grafting other polymer chains or initiating a second, interpenetrating network. Such networks exhibit highly uniform glass transitions and adjustable mechanical properties. rsc.org

The final properties of polymers derived from this compound can be precisely tailored by adjusting monomer ratios and reaction conditions.

In copolymerization , varying the weight percentage of this compound relative to other oxetane comonomers allows for fine-tuning of properties such as glass transition temperature (Tg), tensile strength, and elongation at break. Increasing the concentration of a rigid comonomer would typically increase the Tg and modulus of the resulting polyether.

In thiol-ene network formation , the stoichiometry between thiol and 'ene' functional groups is critical. The cross-link density, which directly influences the mechanical properties of the material, can be controlled by the ratio of this compound to a multifunctional 'ene' cross-linker.

Table 2: Predicted Effect of Monomer Ratio on Thiol-Ene Network Properties This table presents expected trends based on established principles of polymer chemistry for a network formed from this compound and Trimethylolpropane Triacrylate (a 3-functional 'ene').

| Molar Ratio (Thiol:Ene) | Cross-link Density | Expected Young's Modulus | Expected Glass Transition Temp. (Tg) |

| 1:0.5 | Low | Low | Low |

| 1:0.75 | Medium | Medium | Medium |

| 1:1.0 | High | High | High |

| 1:1.25 | High (Ene excess) | High, potentially brittle | High |

Advanced Materials Applications and Theoretical Investigations of 3 Ethyloxetan 3 Yl Methanethiol Derivatives

Development of High-Performance Polymeric Materials

The dual functionality of (3-Ethyloxetan-3-yl)methanethiol derivatives makes them ideal candidates for creating high-performance polymers. The thiol group can participate in thiol-ene "click" reactions, known for their high efficiency and rapid rates, while the oxetane (B1205548) ring can undergo cationic ring-opening polymerization. researchgate.netmdpi.com This allows for the synthesis of polymers with tailored properties.

Applications in Photocurable Resins and Coatings

The thiol-ene reaction is particularly well-suited for photocurable systems, which are used in coatings, adhesives, and 3D printing. digitellinc.comfraunhofer.deresearchgate.net These reactions are initiated by light and are not inhibited by oxygen, a common issue with other polymerization methods like those involving acrylates. fraunhofer.de This leads to the formation of uniform polymer networks with low shrinkage. researchgate.net The incorporation of this compound derivatives into photocurable resins can enhance the performance of the resulting materials. For instance, the thiol-ene reaction facilitates rapid curing and high conversion rates, which are crucial for applications like stereolithography. researchgate.netfraunhofer.de

Furthermore, the cationic ring-opening polymerization of the oxetane ring offers another pathway for curing. radtech.orgradtech.org This dual-cure capability can lead to the formation of interpenetrating polymer networks (IPNs), which often exhibit superior properties compared to their individual component networks. rsc.org The combination of thiol-ene and cationic polymerization can be leveraged to create resins with a wide range of thermomechanical properties, from elastomers to rigid plastics. digitellinc.com

Table 1: Comparison of Polymerization Methods for Photocurable Resins

| Feature | Thiol-Ene Polymerization | Cationic Ring-Opening Polymerization |

| Initiation | Photoinduced radical initiation researchgate.net | Photoinitiated cationic species radtech.org |

| Oxygen Inhibition | Low to none fraunhofer.de | Not inhibited by oxygen |

| Shrinkage | Low researchgate.net | Low volumetric shrinkage radtech.org |

| Reaction Speed | Fast and high yield researchgate.net | High reactivity radtech.org |

| Network Structure | Homogeneous networks fraunhofer.de | Cross-linked networks radtech.org |

Specialized Polymers with Enhanced Mechanical or Thermal Properties

The unique chemical structure of polymers derived from this compound contributes to enhanced mechanical and thermal properties. The incorporation of the bulky and rigid adamantane-like oxetane structure can improve the thermal stability of polymers. researchgate.net The resulting polyethers from oxetane polymerization are known for their specific performance characteristics. nih.gov

The cross-linked nature of the polymers formed through either thiol-ene or cationic polymerization leads to materials with high strength and durability. researchgate.net For example, the use of multifunctional thiols in thiol-ene polymerizations can create highly cross-linked and rigid networks. researchgate.net Similarly, the cationic polymerization of difunctional oxetanes results in cross-linked materials with excellent thermomechanical properties. radtech.org

Research has shown that the properties of these polymers can be finely tuned by adjusting the formulation. For instance, copolymerizing oxetane monomers with other cyclic ethers like epoxides can modify the final properties of the polymer. radtech.orgrsc.org The addition of fillers, such as silsesquioxanes, can further enhance thermal resistance and mechanical properties. mdpi.com This versatility allows for the design of specialized polymers for demanding applications where high strength, thermal stability, and chemical resistance are required. researchgate.netnih.gov

Functional Polymers for Emerging Technologies (Material Science Focus)

The adaptability of polymers based on this compound makes them suitable for a range of emerging technologies that require advanced materials with specific functionalities.

Polymeric Matrices for Advanced Composites

The properties of polymers derived from this compound make them excellent candidates for use as matrices in advanced composite materials. Their low viscosity before curing facilitates the impregnation of reinforcing fibers, such as carbon or glass fibers. radtech.org The subsequent curing, either through photopolymerization or thermal processes, results in a strong and durable matrix that effectively transfers load between the fibers.

Smart Materials and Responsive Polymer Systems

"Smart" materials, which can respond to external stimuli, are a rapidly growing area of materials science. mdpi.com Polymers derived from this compound can be designed to be responsive to various stimuli, including light, temperature, and pH. nih.govnih.gov

The thiol group itself can be involved in dynamic disulfide bond formation, which can impart self-healing properties to the polymer. researchgate.net This allows the material to repair damage, extending its lifespan. Furthermore, the incorporation of specific functional groups can lead to other responsive behaviors. For example, integrating N,N-dimethylaminoethyl acrylate (B77674) can create polymers that are responsive to both temperature and pH. nih.gov

The development of such smart materials opens up possibilities for applications in areas like drug delivery, sensors, and soft robotics. mdpi.comnih.gov The ability to tailor the responsiveness of these polymers by modifying their chemical structure makes them a versatile platform for creating the next generation of smart devices. nih.gov

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling play a crucial role in understanding and predicting the behavior of this compound and its derivatives. nih.gov These theoretical studies provide valuable insights into reaction mechanisms, polymer properties, and material performance, guiding the design of new and improved materials.

Density functional theory (DFT) is a powerful tool used to investigate the electronic structure and reactivity of these molecules. nih.govrsc.org DFT calculations can be used to study the mechanism of the cationic ring-opening polymerization of oxetanes, providing information about the transition states and intermediates involved in the reaction. rsc.org This helps in understanding the factors that control the polymerization rate and the structure of the resulting polymer.

Molecular modeling can also be used to predict the physical and mechanical properties of the polymers. By simulating the interactions between polymer chains, it is possible to estimate properties such as glass transition temperature, modulus, and strength. mdpi.com This allows for the virtual screening of different polymer architectures before they are synthesized in the lab, saving time and resources. For example, computational screening has been used to identify novel energetic oxetane monomers for potential use as binders in propellants. nih.gov These computational approaches are invaluable for accelerating the development of new materials based on this compound.

Quantum Chemical Analysis of Reactivity and Mechanisms

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the reactivity of molecules like this compound. Such analyses can predict reaction pathways, transition states, and the influence of substituents on reactivity, guiding synthetic efforts and the design of new materials.

The reactivity of this compound is dominated by the characteristics of its two functional groups: the oxetane ring and the thiol group. The oxetane, a four-membered cyclic ether, possesses significant ring strain (approximately 107 kJ/mol), making it susceptible to ring-opening reactions under cationic, anionic, or thermal conditions. wikipedia.org The thiol group (-SH) is a versatile functional group known for its nucleophilicity and its ability to participate in various reactions, including thiol-ene coupling, oxidation to disulfides, and formation of thioethers. masterorganicchemistry.com

Key Areas of Quantum Chemical Investigation:

Ring-Opening Polymerization (ROP): DFT calculations can model the mechanism of cationic ROP of the oxetane ring, a primary route to synthesizing polyethers. These calculations can determine the activation barriers for initiation, propagation, and termination steps, providing insights into the polymerization kinetics. The nature of the initiator and the substitution on the oxetane ring significantly influence the reaction pathway.

Thiol-Ene and Thiol-Yne Reactions: The thiol group readily participates in "click" chemistry reactions like thiol-ene and thiol-yne additions. Quantum chemical studies can elucidate the radical or nucleophilic mechanisms of these reactions, predict their regioselectivity, and calculate the reaction energetics. This information is crucial for designing efficient cross-linking strategies in polymer networks.

Nucleophilicity and Acidity of the Thiol Group: The thiol group's nucleophilicity is a key factor in its reactions. youtube.com DFT can quantify the nucleophilicity and acidity (pKa) of the thiol proton in this compound. The electron-withdrawing nature of the nearby oxetane ring is expected to influence these properties compared to simple alkyl thiols. nih.gov

Reaction with Electrophiles: The sulfur atom of the thiol is a soft nucleophile and can react with a variety of electrophiles. masterorganicchemistry.com Computational models can predict the reactivity towards different electrophilic partners, aiding in the design of functional materials.

Illustrative Theoretical Reactivity Data:

| Parameter | Predicted Value/Characteristic | Significance in Reactivity |

| Ring Strain Energy | ~107 kJ/mol | High strain energy drives ring-opening polymerization and other ring-opening reactions, making it a reactive monomer. wikipedia.org |

| Thiol pKa | 9-10 | Influences the ease of deprotonation to form the more nucleophilic thiolate anion. The adjacent oxetane may slightly increase acidity compared to simple alkanethiols. |

| HOMO-LUMO Gap | Moderate | A smaller gap generally indicates higher reactivity. The presence of both sulfur and oxygen lone pairs will contribute to the HOMO level. |

| NBO Charge on Sulfur Atom | Negative | Indicates the nucleophilic character of the sulfur atom, which is the primary site for many reactions. |

| Activation Energy for Thiol-Ene Addition | Low to Moderate | Suggests that this "click" reaction would be a highly efficient method for functionalization and cross-linking. |

This table is generated based on established principles of chemical reactivity for oxetanes and thiols and is intended for illustrative purposes.

Molecular Dynamics Simulations for Polymer Properties

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. researchgate.net For polymers derived from this compound, MD simulations can predict a wide range of macroscopic properties by modeling the interactions at the atomic level. These simulations are invaluable for understanding structure-property relationships and for the rational design of new polymeric materials.

Polymers based on this compound can be formed through either the polymerization of the oxetane ring, leading to a polyether backbone with pendant thiol groups, or through reactions involving the thiol group, such as in thiol-ene polymerizations. MD simulations can provide insights into both types of polymer systems.

Predictable Polymer Properties via MD Simulations:

Glass Transition Temperature (Tg): Tg is a critical property for determining the application range of a polymer. MD simulations can predict Tg by analyzing the change in polymer chain mobility as a function of temperature. rsc.org The flexibility of the polyether backbone and the interactions between the thiol side chains will be key determinants of Tg.

Mechanical Properties: MD simulations can be used to calculate mechanical properties such as Young's modulus, bulk modulus, and shear modulus by subjecting a simulated polymer model to various deformations. These simulations can help understand how cross-linking through the thiol groups affects the material's stiffness and strength.

Adhesion and Interfacial Properties: For applications in coatings and adhesives, the interaction of the polymer with different surfaces is crucial. MD simulations can model the polymer-substrate interface and calculate the work of adhesion. The polar oxetane and reactive thiol functionalities are expected to promote strong adhesion to a variety of substrates.

Swelling and Diffusion in Solvents: The behavior of cross-linked polymer networks in the presence of solvents can be investigated using MD simulations. This is important for applications such as in coatings and hydrogels. The simulations can predict the degree of swelling and the diffusion coefficients of small molecules within the polymer matrix.

Thermal Stability: By simulating the polymer at elevated temperatures, MD simulations can provide insights into the initial stages of thermal degradation, such as bond scission and conformational changes, which are precursors to material failure.

Hypothetical MD Simulation Results for a Cross-linked Poly[this compound]:

The following interactive table presents hypothetical data that could be obtained from MD simulations of a cross-linked polymer network derived from this compound, illustrating the type of information these simulations can provide.

| Property | Simulated Value (Hypothetical) | Significance for Material Application |

| Glass Transition Temperature (Tg) | 85 °C | Indicates a rigid polymer at room temperature, suitable for applications requiring dimensional stability. |

| Young's Modulus | 3.5 GPa | Suggests a stiff and strong material, potentially useful in structural applications or as a hard coating. |

| Cohesive Energy Density | 450 J/cm³ | A high value indicates strong intermolecular forces, contributing to good mechanical properties and solvent resistance. |

| Water Absorption | 1.2 % | Low water absorption is desirable for applications where dimensional stability in humid environments is important. The hydrophobicity of the ethyl group contributes to this. |

| Refractive Index | 1.58 | A high refractive index is beneficial for optical applications such as in high-performance lenses and coatings. The presence of sulfur typically increases the refractive index. |

This table contains hypothetical data for illustrative purposes, based on general trends observed in MD simulations of similar polymer systems.

Future Perspectives in Thiol-Functionalized Oxetane Research

The field of thiol-functionalized oxetanes, including derivatives of this compound, is poised for significant growth, driven by the demand for advanced materials with tailored properties. The unique combination of a reactive oxetane ring and a versatile thiol group offers a rich platform for chemical innovation.

Emerging Research Directions:

Advanced Polymer Architectures: Future research will likely focus on the synthesis of more complex polymer architectures beyond simple linear or cross-linked structures. This could include the development of block copolymers, star polymers, and dendritic structures incorporating thiol-functionalized oxetane units. These advanced architectures will enable precise control over material properties at the nanoscale.

Stimuli-Responsive Materials: The thiol and disulfide groups are redox-active, making them ideal for creating stimuli-responsive materials. Future work could explore the development of polymers that change their properties (e.g., swelling, solubility, or mechanical strength) in response to redox stimuli. Such materials could find applications in drug delivery, sensors, and self-healing coatings.

High-Performance Optical Materials: The presence of sulfur in thiol-functionalized polymers often leads to a high refractive index. acs.org Future research will likely exploit this property to develop advanced optical materials, such as high refractive index coatings for lenses and displays, and materials for optical adhesives and encapsulants. The combination with the low-volume shrinkage characteristic of oxetane polymerization is particularly advantageous.

Sustainable and Bio-based Materials: There is a growing trend towards the development of sustainable polymers from renewable resources. Future efforts may focus on synthesizing thiol-functionalized oxetanes from bio-based precursors. For example, oxetanes can be derived from natural monosaccharides like D-xylose. rsc.orgacs.org Combining these with thiol chemistry could lead to a new generation of high-performance, sustainable materials.

Advanced Adhesives and Sealants: The strong adhesion properties of both polyethers and thiols make this class of compounds highly promising for the development of next-generation adhesives and sealants. Future research will likely focus on optimizing formulations for specific applications, such as in the electronics, automotive, and aerospace industries, where high performance and long-term durability are critical.

Thiol-Ene/Thiol-Yne Photopolymerization: The efficiency and "click" nature of thiol-ene and thiol-yne reactions make them highly attractive for photopolymerization processes. Future research will continue to explore the use of thiol-functionalized oxetanes in UV-curable coatings, inks, and 3D printing resins, where rapid and controlled curing is essential.

The continued exploration of the fundamental chemistry and material science of thiol-functionalized oxetanes will undoubtedly lead to the discovery of new materials with novel properties and applications, addressing key challenges in various technological fields.

Q & A

Q. What are the standard methodologies for synthesizing (3-Ethyloxetan-3-yl)methanethiol, and how do catalyst acid-base properties influence product selectivity?

The industrial synthesis of methanethiol derivatives typically involves methanol thiolation using catalysts like K₂WO₄/alumina. This process balances methanol conversion and selectivity via acid-base site tuning. For example, K₂WO₄ achieves 96% selectivity for methanethiol but only 47% methanol conversion at 360°C, whereas stronger acid/base catalysts (e.g., KOH) increase activity but reduce selectivity . Recent research explores syngas (CO/H₂) with H₂S as an alternative feedstock, requiring bifunctional catalysts to activate both gas phases .

Q. How can methanethiol's odor properties be studied in human sensory perception experiments?

Odor suppression effects, such as reduced malodor intensity when methanethiol is mixed with β-ionone, are evaluated using sensory panels. Statistical methods like Wilcoxon tests and Kruskal-Wallis analyses quantify significance (e.g., p < 0.001 for odor reduction). Experimental designs control for adaptation by randomizing odor presentation orders and using control groups .

Q. What role does methanethiol play in atmospheric chemistry, and what advanced techniques are used to detect it?

Methanethiol (MeSH) contributes to sulfur aerosol formation, enhancing cloud albedo and climate cooling. Detection challenges arise from its high reactivity and low ambient concentrations. Advanced methods include global ocean sampling databases, satellite-based modeling, and gas chromatography coupled with mass spectrometry (GC-MS) for precise emission mapping .

Advanced Research Questions

Q. How can contradictions in catalyst activity-selectivity trade-offs be resolved for methanethiol synthesis?

Catalysts with strong Lewis acid sites (e.g., K₂CO₃) exhibit higher methanol conversion (>55%) but lower selectivity (<90%) due to competing dimethyl sulfide formation. Strategies to mitigate this include:

- Reducing acid site concentration while enhancing basicity (e.g., alkali metal promotion).

- Improving metal dispersion on supports like alumina to optimize active sites . Data from Table 6 (Ref. 43) shows K₂WO₄ achieves 96% selectivity at 47% conversion, highlighting the need for tailored acid-base modifications .

Q. What computational methods improve the conformational analysis of methanethiol clusters?

Density functional theory (DFT) with augmented basis sets (e.g., aug-cc-pVTZ) identifies global minima for dimer and trimer clusters. Benchmarking against experimental rotational spectra ensures accuracy. For example, revised computational models reduce discrepancies in hydrogen-bonding interactions compared to earlier studies .

Q. How does methanethiol serve as a biomarker for toxicity in anaerobic microbial systems?

Methanethiol concentrations spike during toxic stress (e.g., chloroform exposure) in methanogenic cultures. Monitoring protocols use GC-MS for quantification, with thresholds defined as ≥3× baseline levels. Acclimation effects are observed at lower toxin doses (e.g., sodium IC₅₀), where methanethiol release diminishes over time .

Q. What experimental evidence challenges the hypothesis that methanethiol was abundant in prebiotic deep-sea vent environments?

Hydrothermal fluid samples from hydrogen-rich vents showed unexpectedly low methanethiol levels, contradicting "metabolism-first" origin-of-life models. Isobaric gas-tight samplers (IGTs) were used to preserve dissolved gases, revealing that geochemical constraints (e.g., competing sulfide reactions) limit methanethiol accumulation .

Q. How can isotopic labeling track methanethiol's incorporation into methylthio-modified natural products?

Stable isotope (e.g., ¹³C-methionine) feeding experiments in Burkholderia cenocepacia cultures, combined with UHPLC-HRMS/MS, identify methanethiol-derived methylthio groups in pigments. Ethionine substitution further confirms enzymatic α,γ-elimination pathways via ethylthiolated analog detection .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting data on methanethiol's role in cloud nucleation?

While early studies emphasized dimethyl sulfide (DMS) as the primary sulfur aerosol precursor, recent findings show MeSH extends DMS atmospheric lifetime, amplifying its cooling effect. Discrepancies arise from regional emission variability (e.g., Southern Ocean dominance). Integrated models combining satellite data and oceanographic sampling resolve these spatial biases .

Q. Why do methanethiol concentration trends vary under different toxicant doses in anaerobic systems?

Sodium toxicity elicits dose-dependent methanethiol release (40 µmol/L at 2×IC₅₀ vs. 25 µmol/L at 1×IC₅₀), while tetrachloroethylene shows no such trend. This suggests divergent toxicity mechanisms: sodium disrupts ion balance, whereas chlorinated compounds inhibit enzymatic pathways. Mechanistic studies using transcriptomics are recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.